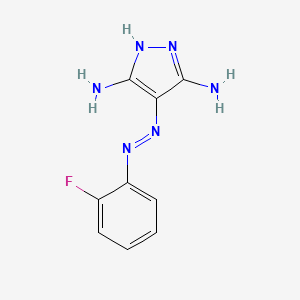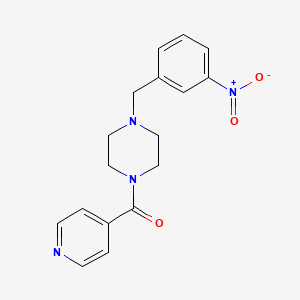![molecular formula C20H26N4O2 B5559026 1-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)-2-methylpiperidine](/img/structure/B5559026.png)
1-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)-2-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The interest in compounds like 1-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)-2-methylpiperidine stems from their potential in various fields, including medicinal chemistry and material sciences. These compounds often exhibit unique properties that make them suitable candidates for drug development, catalysis, and materials with specific functionalities.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step processes, including cyclization reactions, condensation, and sometimes the introduction of specific functional groups to achieve the desired structural features. For instance, compounds have been synthesized through the cyclization of substituted-benzoic acid hydrazides using phosphorousoxychloride at elevated temperatures to achieve a targeted molecular framework with potential antibacterial activity (Rai et al., 2009).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic methods, such as NMR, IR, and LC-MS, to characterize the synthesized compounds. These analyses provide insights into the compounds' structural features, confirming the presence of desired functional groups and the overall molecular architecture. For example, Sápi et al. (1997) characterized synthesized compounds through analytical and spectral methods to confirm their chemical structures.
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their molecular structure. Reactivity studies might include investigations into the compounds' behavior under various conditions, such as base-catalyzed ring transformations or reactions with different reagents to yield novel derivatives with potential biological activities. For instance, studies have shown how specific substitutions on the molecular backbone affect the compounds' reactivity and stability under different chemical conditions (Kumara et al., 2018).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, are crucial for understanding the compounds' behavior in various environments. These properties can be determined using techniques like X-ray crystallography, which provides detailed information on the molecular and crystal structure, aiding in the understanding of the compounds' physical characteristics and their implications for practical applications.
Chemical Properties Analysis
Chemical properties analysis focuses on understanding the compounds' behavior in chemical reactions, including their stability, reactivity, and interaction with different chemical reagents. This analysis is essential for determining the compounds' potential applications in synthesis, catalysis, and as active pharmaceutical ingredients. Studies have explored the compounds' reactivity patterns, identifying key functional groups responsible for their chemical behavior and potential biological activities (Halim & Ibrahim, 2022).
Scientific Research Applications
Neuroprotective and Immunomodulatory Activities
Research on compounds like osthole, which share some structural similarities with pyrazole derivatives, has demonstrated a range of pharmacological activities. These include neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. The mechanisms behind these activities are believed to be related to the modulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, although some mechanisms remain unclear (Zhang et al., 2015).
Anticancer Agents
Pyrazoline derivatives are known for their potent anticancer activities. The synthesis of pyrazoline derivatives has been explored extensively for the development of new anticancer agents, highlighting the significance of the pyrazoline scaffold in medicinal chemistry (Ray et al., 2022).
Analytical and Bioactive Properties
The synthesis and biological evaluation of Schiff base, hydrazone, and oxime derivatives of curcumin, which may share functional group similarities with the specified compound, have shown that these derivatives possess enhanced medicinal and biological properties. Such modifications can lead to compounds with higher potency in various biological activities (Omidi & Kakanejadifard, 2020).
Environmental Impact and Safety
Understanding the environmental fate, behavior, and potential health impacts of chemically similar compounds, such as parabens, can also provide important context for the research and development of new chemical entities. Studies on parabens have contributed to the knowledge on their occurrence, behavior in aquatic environments, and potential as endocrine disruptors (Haman et al., 2015).
properties
IUPAC Name |
[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-14-6-3-4-9-24(14)16-12-23(13-16)20(25)19-11-18(21-22-19)15-7-5-8-17(10-15)26-2/h5,7-8,10-11,14,16H,3-4,6,9,12-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYHUAGZERDWHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2CN(C2)C(=O)C3=CC(=NN3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5558958.png)
![1-(2-ethoxyethyl)-5-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5558960.png)
![5-(4-tert-butylphenyl)-4-{[4-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5558963.png)
![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(propoxymethyl)pyrrolidine](/img/structure/B5558971.png)
![(3S*,4R*)-1-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5558974.png)



![2-methyl-4-[3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5558993.png)


![3-(methoxymethyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5559019.png)
![1-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B5559024.png)